4,5,7-Trimethyl-2H-chromen-2-one
Overview
Description
4,5,7-Trimethyl-2H-chromen-2-one is a compound belonging to the chromen-2-one family, known for their diverse chemical properties and wide range of applications in various fields of chemistry and pharmacology. The research on this compound involves synthesis strategies, structure elucidation, and exploration of its chemical and physical properties.
Synthesis Analysis
The synthesis of 4,5,7-Trimethyl-2H-chromen-2-one derivatives often involves novel methodologies, including one-pot synthesis and multicomponent reactions. For instance, a one-pot synthesis approach has been reported for the creation of heteroaryl anionic synthons like substituted 4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones, showcasing the versatility in synthesizing chromen-2-one derivatives (Carmel Y. et al., 2018). Another example includes the synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones through a four-component reaction, highlighting the compound's adaptability in multi-component synthesis environments (Zhengquan Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of 4,5,7-Trimethyl-2H-chromen-2-one derivatives is characterized by detailed spectroscopic and elemental analyses. X-ray crystallography provides insights into their molecular conformation and the impact of substituents on their structure. For example, the crystal structure analysis of related chromen-2-one derivatives has been conducted to reveal their dimer formations and intramolecular hydrogen bonding patterns (Manolov, I. et al., 2008).
Chemical Reactions and Properties
4,5,7-Trimethyl-2H-chromen-2-one participates in various chemical reactions, including photochemical synthesis and multicomponent reactions, demonstrating its reactivity and functional group compatibility. Notably, the compound's involvement in intramolecular Paterno–Buchi reactions highlights its potential in synthesizing complex molecular architectures (Jindal, P. et al., 2014).
Physical Properties Analysis
The physical properties of 4,5,7-Trimethyl-2H-chromen-2-one derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through comprehensive analytical techniques, including spectroscopy and crystallography.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are essential for exploring the compound's applications in synthesis and material science. The regioselective bromination and rearrangement of chromen-2-one derivatives underline the compound's versatility in chemical transformations (Yang, Wang, 2010).
Scientific Research Applications
Synthesis of Novel Anionic Scaffolds : One study describes the synthesis of novel anionic scaffolds using substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-one. This process involves the reaction of various substituted bromomethylcoumarins with trimethylsilylacetylene and sodium azide, yielding heteroaryl conjugates in high yields (Carmel Y., Begum, N., L., P. N., & Suresh, H., 2018).
Regioselective Bromination and Rearrangement : A study on regioselective 7-bromination and rearrangement of 4,8,8-Trimethyl-7,8,9,10-tetrahydrobenzo[h]chromen-2-one has been reported, demonstrating the formation of brominated and rearranged products in significant yields (Wang Yang, 2010).
Crystallographic Analysis : Crystallographic studies of isomeric chromen compounds have been conducted to analyze their molecular structure, highlighting the significance of such compounds in structural chemistry (Srinivasan, B. R., Raghavaiah, P., Shirsat, R. N., Menezes, J. C., & Kamat, S. P., 2012).
Catalysis in Organic Synthesis : Research has been conducted on novel polystyrene-supported catalysts using chromen compounds, demonstrating their utility in the Michael addition, which is essential in synthesizing various pharmacologically important molecules (Alonzi, M., Bracciale, M., Broggi, A., Lanari, D., Marrocchi, A., Santarelli, M., & Vaccaro, L., 2014).
Cascade Reactions in Organic Synthesis : A study details the use of chromen compounds in cascade reactions for synthesizing complex organic structures, highlighting the versatility of these compounds in organic synthesis (Zhu, G., Yi, Z., Zhou, J.-X., Chen, Z., Guo, P., Huang, Y., Chen, J., Song, H., & Yi, W., 2018).
Theoretical Study for Anti-corrosive Applications : Chromen azodyes derivatives, including a compound related to 4,5,7-Trimethyl-2H-chromen-2-one, have been theoretically studied for anti-corrosive behavior, indicating potential industrial applications (Merdan, M., Al-den, D. J. A.-d. F., Al-Khafaji, Y., & Abbas, A., 2019).
properties
IUPAC Name |
4,5,7-trimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBIEFXQKSKEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345477 | |
Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-Trimethyl-2H-chromen-2-one | |
CAS RN |
14002-91-6 | |
Record name | 4,5,7-Trimethyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14002-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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